

In Vivo Metabolism of Omapatrilat: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Omapatrilat metabolite M1-a	
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Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual mechanism of action leads to both a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory natriuretic peptides.[1][2][3] Understanding the in vivo metabolism of omapatrilat is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides an in-depth overview of the metabolic fate of omapatrilat in humans, based on available scientific literature.

Metabolic Pathways of Omapatrilat

Omapatrilat undergoes extensive metabolism in humans, with less than 3% of the parent drug being detected in plasma after oral administration.[4] The primary metabolic pathways include:

- Hydrolysis: The exocyclic amide bond of omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the corresponding bicyclic core structure.[4]
- S-methylation: The free sulfhydryl group of omapatrilat and its hydrolysis product is a primary site for methylation, forming S-methyl derivatives.[4]



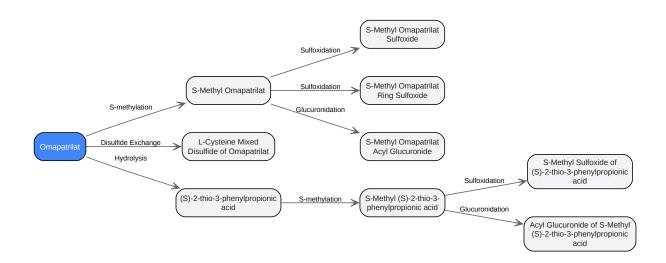




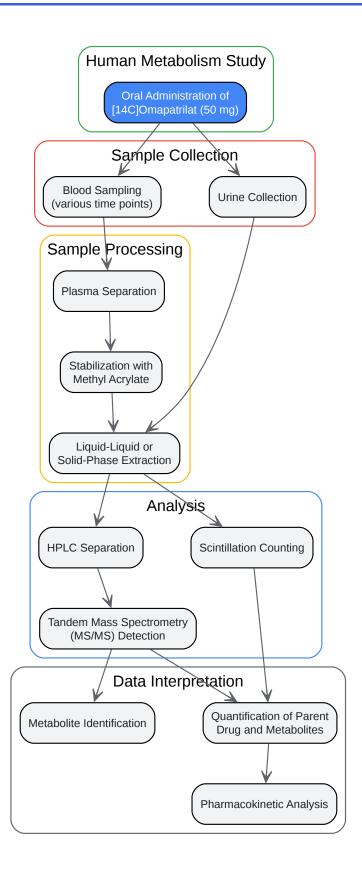
- Sulfoxidation: The S-methylated metabolites can undergo further oxidation to form sulfoxides.[4]
- Glucuronidation: The carboxylic acid groups of omapatrilat and its metabolites can be conjugated with glucuronic acid.[4]
- Mixed Disulfide Formation: The thiol group of omapatrilat can form a mixed disulfide with endogenous cysteine.[4]

These metabolic transformations result in a complex profile of metabolites in both plasma and urine.









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